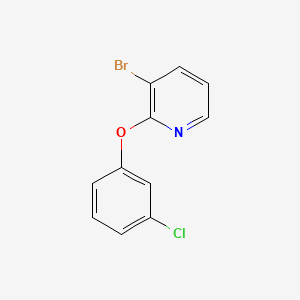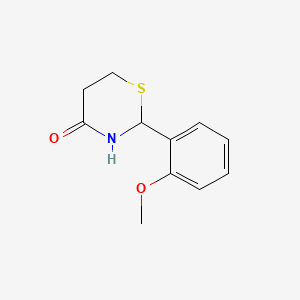![molecular formula C11H11ClN2O2 B8465281 methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B8465281.png)
methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is a heterocyclic compound with a unique structure that combines a pyrrole and pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core, followed by chlorination and methylation steps . The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification .
Chemical Reactions Analysis
Types of Reactions
methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced analogs of the original compound .
Scientific Research Applications
Chemistry
In chemistry, methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its ability to modulate biological pathways involved in diseases such as cancer and inflammation .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated for their efficacy in treating various conditions, including cancer, due to their ability to inhibit specific molecular targets .
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby modulating the biological pathways they control . For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR), which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-pyrrolo[3,2-c]pyridine
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 5-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
What sets methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the acetic acid methyl ester group enhances its solubility and bioavailability, making it a more attractive candidate for drug development .
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-7(5-9(15)16-2)10-8(12)3-4-13-11(10)14-6/h3-4H,5H2,1-2H3,(H,13,14) |
InChI Key |
FCKJQEDGACJMOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CN=C2N1)Cl)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



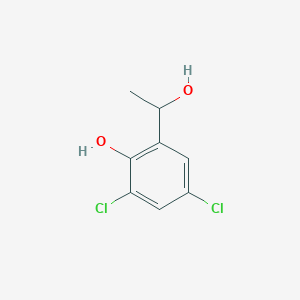
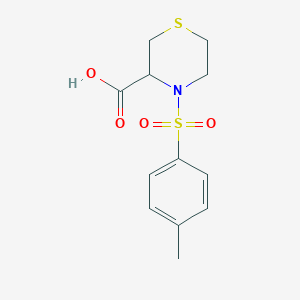
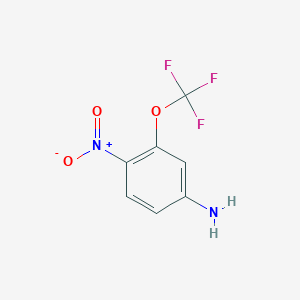
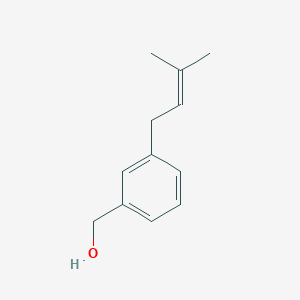
![6-Methyl-2-[2-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-1,3-benzothiazole](/img/structure/B8465243.png)

![Thiazolo[4,5-b]pyridine-6-carbaldehyde,2-[(1-methylethyl)amino]-](/img/structure/B8465258.png)
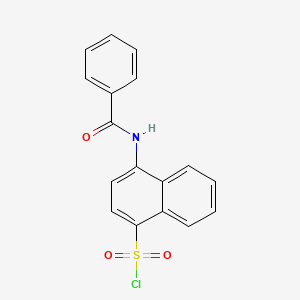
![2-({2-[(E)-tert-Butyldiazenyl]-4-methylpentan-2-yl}sulfanyl)ethan-1-ol](/img/structure/B8465283.png)
![5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8465284.png)
![2-[(4-Phenyl-1-piperazinyl)methyl]furo[3,2-b]pyridine](/img/structure/B8465291.png)
